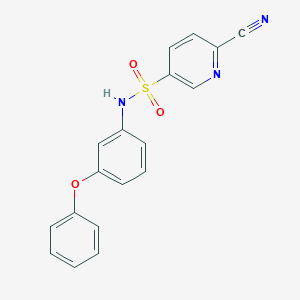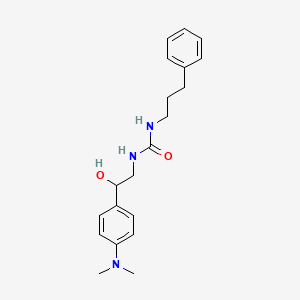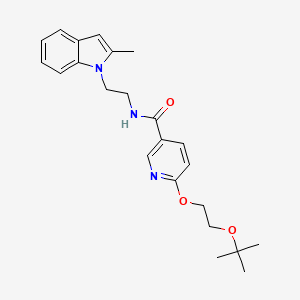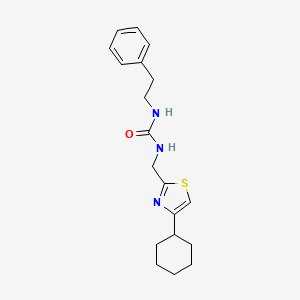
6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C18H13N3O3S and a molecular weight of 351.38. This compound is part of the pyridine family, which is known for its wide range of biological activities . Pyridine derivatives have been reported to possess various pharmacological properties, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .
Méthodes De Préparation
The synthesis of 6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and organoboron reagents under specific conditions to achieve the desired product .
Analyse Des Réactions Chimiques
6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including substitution and coupling reactions. The Suzuki–Miyaura coupling reaction is one of the primary methods used for its synthesis . This reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups . The major products formed from these reactions are typically complex organic molecules with enhanced biological activities .
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridine derivatives, including this compound, have shown promising antitumor activity against liver carcinoma cell lines . Additionally, these compounds have been investigated for their antimicrobial and anti-inflammatory properties . In the industrial sector, pyridine derivatives are used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . As a result, sulfonamide compounds are effective as antimicrobial agents .
Comparaison Avec Des Composés Similaires
6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide can be compared with other pyridine derivatives that possess similar biological activities. Some of the similar compounds include streptonigrone, lavendamycin, and streptonigrin, which are known for their anticancer properties . These compounds share a common pyridine core structure but differ in their substituents, leading to variations in their biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile .
Propriétés
IUPAC Name |
6-cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c19-12-15-9-10-18(13-20-15)25(22,23)21-14-5-4-8-17(11-14)24-16-6-2-1-3-7-16/h1-11,13,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQEDLVXFPGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)
![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)

![N-[2-(dimethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2625790.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide](/img/structure/B2625791.png)
![6-(4-Fluorophenyl)-2-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2625792.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2625793.png)
![2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2625794.png)
![2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625802.png)

